N-(2-Chloro-3-(chloromethyl)phenyl)-N-(methylsulfonyl)methanesulfonamide
Overview
Description
N-(2-Chloro-3-(chloromethyl)phenyl)-N-(methylsulfonyl)methanesulfonamide is a synthetic organic compound characterized by the presence of chloro, chloromethyl, and sulfonamide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Chloro-3-(chloromethyl)phenyl)-N-(methylsulfonyl)methanesulfonamide typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-chloro-3-nitrotoluene.
Nitration: The nitro group is reduced to an amine group using reducing agents like iron powder and hydrochloric acid.
Chloromethylation: The amine group is then chloromethylated using formaldehyde and hydrochloric acid.
Sulfonylation: The chloromethylated product is reacted with methanesulfonyl chloride in the presence of a base like triethylamine to introduce the methanesulfonyl group.
Final Product: The final step involves the reaction of the intermediate with another sulfonyl chloride to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-Chloro-3-(chloromethyl)phenyl)-N-(methylsulfonyl)methanesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro and chloromethyl groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Substitution: Products with different substituents replacing the chloro or chloromethyl groups.
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Hydrolysis: Products with cleaved sulfonamide bonds.
Scientific Research Applications
N-(2-Chloro-3-(chloromethyl)phenyl)-N-(methylsulfonyl)methanesulfonamide has several scientific research applications:
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design, particularly in the development of antimicrobial and anticancer agents.
Biological Studies: Used as a probe to study enzyme interactions and protein binding.
Industrial Applications: Employed as an intermediate in the synthesis of more complex organic molecules and materials.
Mechanism of Action
The mechanism of action of N-(2-Chloro-3-(chloromethyl)phenyl)-N-(methylsulfonyl)methanesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The chloro and chloromethyl groups can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of enzyme activity. The sulfonamide group can mimic natural substrates, allowing the compound to act as a competitive inhibitor.
Comparison with Similar Compounds
Similar Compounds
- N-(2-Chloro-3-(chloromethyl)phenyl)-N-(methylsulfonyl)acetamide
- N-(2-Chloro-3-(chloromethyl)phenyl)-N-(methylsulfonyl)benzenesulfonamide
Uniqueness
N-(2-Chloro-3-(chloromethyl)phenyl)-N-(methylsulfonyl)methanesulfonamide is unique due to its specific combination of functional groups, which confer distinct reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, binding affinities, and stability under various conditions.
Properties
IUPAC Name |
N-[2-chloro-3-(chloromethyl)phenyl]-N-methylsulfonylmethanesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11Cl2NO4S2/c1-17(13,14)12(18(2,15)16)8-5-3-4-7(6-10)9(8)11/h3-5H,6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POPIZIJIGCXABX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(C1=CC=CC(=C1Cl)CCl)S(=O)(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Cl2NO4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80674021 | |
Record name | N-[2-Chloro-3-(chloromethyl)phenyl]-N-(methanesulfonyl)methanesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80674021 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1182254-29-0 | |
Record name | N-[2-Chloro-3-(chloromethyl)phenyl]-N-(methanesulfonyl)methanesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80674021 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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